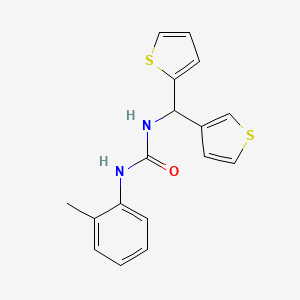

(1,4,4-Trimethylcyclohexyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Hydrogen Source and C1 Synthon Applications

Methanol acts as a hydrogen donor in various reactions, such as the reduction of ketones to alcohols, with complexes of rhodium, iridium, ruthenium, and osmium showing activity. This highlights methanol's role in catalytic reactions where it is oxidized to methyl formate, also generating carbon dioxide in the process. This application underscores the potential of methanol and its derivatives in hydrogen transfer reactions and as intermediates in the synthesis of other organic compounds (Smith & Maitlis, 1985).

N-Methylation of Amines

Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This process is clean and cost-competitive, highlighting methanol's utility in organic synthesis, especially in the modification of pharmaceutical agents. Such applications demonstrate the versatility of methanol in facilitating complex organic transformations, potentially extending to derivatives such as (1,4,4-Trimethylcyclohexyl)methanol (Sarki et al., 2021).

Methanol as a Building Block in Chemical Synthesis

Methanol is a critical feedstock in the chemical industry, used to produce a variety of complex molecules. Its conversion into other compounds, such as acetic acid, methyl tertiary butyl ether, and methylamine, showcases its role as a foundational building block. The capacity of methanol to serve as a base for more complex chemical structures suggests that derivatives like (1,4,4-Trimethylcyclohexyl)methanol could also find applications in diverse synthetic pathways (Dalena et al., 2018).

Methanol in Energy Technologies

Beyond its applications in chemical synthesis, methanol is recognized for its potential in energy technologies. Its role as a clean-burning fuel and as a carrier for hydrogen storage underscores the broader utility of methanol and its derivatives in sustainable energy solutions. This area of research may provide a context for exploring the energy-related applications of (1,4,4-Trimethylcyclohexyl)methanol, especially in the development of renewable energy resources and storage technologies (Dalena et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Cyclohexanedimethanol, suggests that it causes serious eye damage. Protective measures include wearing protective gloves, clothing, and eye/face protection. It’s also recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use the substance only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFTIOXFNDSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)

![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)

![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)

![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)

![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2755699.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)